ethyl(prop-2-yn-1-yl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-5-6-4-2/h1,6H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWUUDMYTAATJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989275 | |
| Record name | N-Ethylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-44-8 | |
| Record name | NSC53422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for N Ethyl Prop 2 Yn 1 Amine
Catalytic and Stoichiometric Approaches to N-Ethyl-prop-2-yn-1-amine Synthesis
The construction of the N-ethyl-prop-2-yn-1-amine scaffold primarily involves the formation of a carbon-nitrogen bond between the ethyl and propargyl fragments. This can be accomplished through established methodologies such as reductive amination and direct alkylation, which can be driven by either stoichiometric reagents or catalytic systems.
Reductive Amination Strategies for Alkyne-Containing Amines
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. rsc.orgtaylorfrancis.com This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. rsc.orglumenlearning.com For the synthesis of N-ethyl-prop-2-yn-1-amine, two primary disconnection approaches are viable:
Reaction of Propargyl Aldehyde with Ethylamine (B1201723): In this route, propargyl aldehyde (prop-2-ynal) is condensed with ethylamine to form an N-propargylideneethanamine intermediate. Subsequent reduction of this imine yields the target secondary amine.
Reaction of Acetaldehyde (B116499) with Propargylamine (B41283): Alternatively, acetaldehyde can be reacted with propargylamine (prop-2-yn-1-amine) to form the corresponding imine, which is then reduced to N-ethyl-prop-2-yn-1-amine.
The reduction of the imine intermediate can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though for greater selectivity, especially when performing the reaction in a single pot, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. lumenlearning.comsmolecule.com These reagents are capable of reducing the iminium ion intermediate more rapidly than the starting carbonyl compound, thus preventing side reactions. lumenlearning.com Catalytic hydrogenation over metals like palladium, platinum, or nickel is another effective reduction method. rsc.org
| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent Examples | Product |
| Propargyl aldehyde | Ethylamine | N-propargylideneethanamine | NaBH₄, NaBH₃CN, H₂/Pd | N-Ethyl-prop-2-yn-1-amine |
| Acetaldehyde | Propargylamine | N-ethylideneprop-2-yn-1-amine | NaBH(OAc)₃, H₂/Pt | N-Ethyl-prop-2-yn-1-amine |
Alkylation Reactions for the Introduction of Ethyl and Propargyl Moieties
The direct alkylation of amines with alkyl halides is a classic and straightforward method for forming C-N bonds. lumenlearning.commdpi.com This nucleophilic substitution reaction can be applied to the synthesis of N-ethyl-prop-2-yn-1-amine in two ways:
N-propargylation of Ethylamine: This involves the reaction of ethylamine with a propargyl halide, such as propargyl bromide or chloride. Ethylamine acts as the nucleophile, displacing the halide from the propargyl group.
N-ethylation of Propargylamine: Conversely, propargylamine can be used as the nucleophile to react with an ethyl halide, like ethyl iodide or ethyl bromide.
A significant challenge in this approach is controlling the degree of alkylation. lumenlearning.comresearchgate.net The primary amine starting material can react with the alkyl halide to form the desired secondary amine, N-ethyl-prop-2-yn-1-amine. However, this product is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine (N-ethyl-N,N-dipropargylamine or N,N-diethylpropargylamine) and subsequently a quaternary ammonium (B1175870) salt. lumenlearning.comresearchgate.net To favor mono-alkylation and maximize the yield of the secondary amine, a large excess of the starting amine (ethylamine or propargylamine) is typically used. lumenlearning.com The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. korea.ac.kr
| Amine Substrate | Alkylating Agent | Base (Example) | Primary Product | Potential Byproduct(s) |
| Ethylamine | Propargyl bromide | Triethylamine | N-Ethyl-prop-2-yn-1-amine | N,N-Dipropargylethylamine |
| Propargylamine | Ethyl iodide | Hünig's base | N-Ethyl-prop-2-yn-1-amine | N,N-Diethylpropargylamine |
Enantioselective Synthesis of N-Ethyl-prop-2-yn-1-amine (if applicable)
While N-ethyl-prop-2-yn-1-amine itself is not chiral, the principles of enantioselective synthesis become relevant for its derivatives or if a chiral center is present elsewhere in the molecule. The synthesis of chiral propargylamines is a significant area of research, with several catalytic asymmetric methods having been developed.
One of the most prominent methods is the asymmetric A³ coupling (Aldehyde-Alkyne-Amine) reaction. In the context of synthesizing a chiral analogue of N-ethyl-prop-2-yn-1-amine, this would involve reacting an aldehyde, an alkyne, and an amine in the presence of a chiral catalyst. For instance, a one-pot reaction between an aldehyde, a terminal alkyne, and a secondary amine can be catalyzed by a copper salt (e.g., CuBr) in combination with a chiral ligand, such as (R)-quinap, to produce chiral propargylamines in good yields and high enantioselectivities. nih.gov
Other strategies for accessing chiral propargylamines include the copper-catalyzed enantioselective addition of terminal alkynes to imines, often employing chiral PyBox ligands. dokumen.pub Furthermore, enzymatic methods, such as deracemization, have been explored. These processes can involve the enantioselective oxidation of one enantiomer of a racemic amine by an amine oxidase, coupled with a non-selective chemical reduction of the resulting imine, to ultimately furnish a single enantiomer of the amine. ajgreenchem.com
Although these methods are not directly applicable to the achiral target compound, they represent the sophisticated state-of-the-art for producing structurally related chiral molecules, which could be applied to derivatives of N-ethyl-prop-2-yn-1-amine.
Sustainable Synthesis of N-Ethyl-prop-2-yn-1-amine: Principles and Practices
Modern synthetic chemistry places increasing emphasis on green and sustainable practices, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. These principles can be readily applied to the synthesis of N-ethyl-prop-2-yn-1-amine and other propargylamines.
Key green strategies focus on the catalytic A³ and KA² (Ketone-Alkyne-Amine) coupling reactions. nih.gov Sustainable approaches include:
Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. ajgreenchem.com The development of water-soluble catalysts and micellar catalysis enables reactions like aminations and couplings to be performed efficiently in aqueous media. ajgreenchem.comrsc.orgacs.org
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies purification. rsc.org Many A³ coupling reactions can be run under solvent-free conditions, often with gentle heating, to produce propargylamines in high yields. rsc.org
Metal-Free Catalysis: To circumvent the use of potentially toxic or expensive transition metals, metal-free coupling protocols have been developed. For instance, the decarboxylative coupling of alkynyl carboxylic acids with amines and paraformaldehyde can be achieved in water without a metal catalyst. researchgate.netnih.gov
These sustainable practices, particularly when applied to multicomponent reactions, offer efficient and environmentally benign pathways to propargylamines like N-ethyl-prop-2-yn-1-amine. ajgreenchem.compnu.ac.ir
Flow Chemistry Applications in the Preparation of N-Ethyl-prop-2-yn-1-amine
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. dokumen.pubnih.gov The synthesis of propargylamines is well-suited to flow chemistry for several reasons.
Methods such as the metal-free decarboxylative coupling of alkynyl carboxylic acids with amines have been successfully translated from batch to continuous flow systems, often using water as the solvent at elevated temperatures (e.g., 140 °C). researchgate.netnih.gov This approach avoids large-scale batch reactors and allows for the safe and efficient production of propargylamines. nih.gov
Flow reactors are particularly beneficial for reactions involving hazardous intermediates. For example, a telescoped flow process has been developed for propargylamine synthesis that involves the in-situ generation and immediate consumption of potentially explosive azide (B81097) intermediates, thereby minimizing operator exposure and enhancing safety. nih.gov Other multi-step syntheses of complex molecules have incorporated flow chemistry steps, demonstrating the robustness of the technology. smolecule.combeilstein-journals.org The ability to precisely control residence time, temperature, and stoichiometry in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation, making it an attractive platform for the industrial synthesis of N-ethyl-prop-2-yn-1-amine. smolecule.comdokumen.pub
Mechanistic Investigations of N Ethyl Prop 2 Yn 1 Amine Reactivity
Nucleophilic Reactivity of the Secondary Amine Functionality
The secondary amine in ethyl(prop-2-yn-1-yl)amine provides a site of nucleophilicity due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles. The nucleophilicity of an amine is influenced by several factors, including steric hindrance and the electronic effects of its substituents. masterorganicchemistry.com For instance, bulky groups attached to the nitrogen can impede its ability to attack an electrophilic center. masterorganicchemistry.com
The reactivity of the amine can be compared to other amines to understand its relative nucleophilic strength. For example, piperidine (B6355638) is significantly more nucleophilic than morpholine (B109124) because the electron-withdrawing effect of the oxygen atom in morpholine reduces the electron density on its nitrogen. masterorganicchemistry.com Similarly, the propargyl group (prop-2-yn-1-yl) in this compound can influence the amine's basicity and nucleophilicity, though it is generally a versatile reactant in nucleophilic addition and substitution reactions. wikipedia.org
A common reaction showcasing the amine's nucleophilicity is its participation as the amine component in the A³ coupling reaction, where it reacts with an aldehyde to form an in situ iminium ion, which is then attacked by a metal acetylide. wikipedia.orgnih.gov
Role of the Terminal Alkyne in Cycloaddition Reactions
The terminal alkyne functionality is a key feature of this compound, enabling its participation in powerful cycloaddition reactions, most notably with azides to form triazole rings. wikipedia.org These reactions are cornerstones of "click chemistry," valued for their high efficiency and selectivity. wikipedia.orgnih.gov
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Pathways
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov
The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov This is the key step that activates the alkyne. The copper catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. organic-chemistry.orgbeilstein-journals.org The copper acetylide then reacts with the azide (B81097) in a stepwise process, leading to the formation of a six-membered copper-containing intermediate that ultimately rearranges to the stable triazole product and regenerates the catalyst. wikipedia.orgnih.gov The reaction is compatible with a wide range of functional groups and is often performed in aqueous solvent systems. beilstein-journals.org
Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |
| Catalyst | None | Copper(I) |
| Temperature | High (e.g., >90 °C) wikipedia.org | Room Temperature nih.gov |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers wikipedia.org | Exclusively 1,4-isomer nih.gov |
| Reaction Rate | Slow | Highly Accelerated (up to 10⁷-fold) organic-chemistry.org |
| Functional Group Tolerance | Limited | Broad beilstein-journals.org |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that avoids the use of a potentially toxic metal catalyst. magtech.com.cnnih.gov This makes it particularly suitable for applications in biological systems. nih.gov The driving force for SPAAC is the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn This intrinsic strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly under physiological conditions without a catalyst. nih.gov
While this compound contains a terminal, linear alkyne and therefore cannot undergo SPAAC on its own, it is crucial to understand this alternative mechanism in the context of alkyne-azide chemistry. The reactivity in SPAAC is highly dependent on the structure of the strained cycloalkyne. magtech.com.cn For a reaction to be classified as SPAAC, one of the reacting partners must contain a pre-activated, strained alkyne.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgrsc.org this compound is an ideal substrate for one of the most prominent MCRs: the Aldehyde-Alkyne-Amine (A³) coupling reaction. wikipedia.orgresearchgate.net
In the A³ coupling, this compound serves as both the amine and the alkyne source, or more commonly, as the amine component reacting with a different terminal alkyne and an aldehyde. wikipedia.org The general mechanism requires a metal catalyst, often based on copper, gold, or silver, to activate the alkyne's C-H bond. wikipedia.orgmdpi.com The reaction typically proceeds through the following steps:
The amine and aldehyde condense to form an iminium ion.
The terminal alkyne coordinates with the metal catalyst, increasing the acidity of its terminal proton and facilitating the formation of a metal acetylide. nih.gov
The metal acetylide acts as a nucleophile, attacking the electrophilic iminium ion. wikipedia.org
This addition step yields the final propargylamine (B41283) product and regenerates the catalyst. nih.gov
This reaction is highly atom-economical, with water being the only byproduct, and is a powerful method for synthesizing propargylamines, which are valuable intermediates in medicinal chemistry and materials science. researchgate.netmdpi.com
Metal-Catalyzed Transformations Involving N-Ethyl-prop-2-yn-1-amine
Beyond cycloadditions and MCRs, the dual functionality of this compound allows it to participate in various other metal-catalyzed transformations. These reactions can target either the alkyne or the amine, or sometimes both, leading to complex molecular architectures.
The terminal alkyne can undergo classic cross-coupling reactions such as the Sonogashira coupling, where it would react with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond. libretexts.org The amine functionality can participate in C-N bond-forming reactions, like the Buchwald-Hartwig amination, which couples amines with aryl halides using a palladium catalyst. libretexts.orgnih.gov
Furthermore, manganese-based catalysts have been employed for C-N bond formation via "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms, where an alcohol can be used as an alkylating agent for an amine. beilstein-journals.org While not directly abstracting a hydrogen from the amine itself, this methodology highlights the diverse catalytic systems that can engage the amine functionality.
Table 2: Examples of Metal-Catalyzed Reactions
| Reaction Name | Functional Group Involved | Metal Catalyst (Typical) | Bond Formed |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper libretexts.org | C(sp)-C(sp²) |
| Buchwald-Hartwig Amination | Secondary Amine | Palladium libretexts.org | Aryl-Nitrogen |
| A³ Coupling | Amine and Alkyne | Copper, Gold, or Silver wikipedia.org | C-C and C-N |
| Borrowing Hydrogen | Secondary Amine | Manganese, Ruthenium beilstein-journals.org | C-N |
Radical Pathways and Their Initiation Mechanisms
Radical reactions offer an alternative set of transformations for molecules like this compound. Radical processes typically occur in three phases: initiation, propagation, and termination. lumenlearning.com Initiation involves the formation of a radical species, often through homolytic cleavage induced by heat, light, or a redox process. lumenlearning.comnptel.ac.in
For this compound, radical formation could potentially be initiated at the position adjacent to the nitrogen atom (the α-amino position). The generation of α-amino radicals from amines can be achieved through photoredox catalysis. beilstein-journals.org In a typical photocatalytic cycle, a photoexcited catalyst can be reductively quenched by the amine, generating an amine radical cation. beilstein-journals.org This intermediate can then form the more stable α-amino radical through deprotonation or hydrogen atom abstraction. beilstein-journals.org
Once formed, this α-amino radical could participate in various propagation steps, such as addition to Michael acceptors or other unsaturated systems. beilstein-journals.org The alkyne group could also be involved in radical additions. For example, a radical species could add across the triple bond, initiating a radical chain reaction. The specific pathways and products would depend heavily on the reaction conditions and the nature of the radical initiator used. lumenlearning.com
Strategic Applications of N Ethyl Prop 2 Yn 1 Amine in Organic Synthesis
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The dual functionality of N-ethyl-prop-2-yn-1-amine makes it a valuable precursor for synthesizing a range of heterocyclic compounds. The secondary amine can act as a nucleophile or be incorporated as a ring nitrogen atom, while the terminal alkyne is a gateway to various cyclization and cycloaddition reactions. researchgate.net
The synthesis of pyrroles and pyrazoles often involves the condensation of an amine with a 1,4-dicarbonyl or a 1,3-dicarbonyl compound, respectively. As a secondary amine, N-ethyl-prop-2-yn-1-amine can participate in these classical transformations.
Pyrroles: In Paal-Knorr type syntheses, an amine is reacted with a 2,5-hexanedione (B30556) or equivalent 1,4-dicarbonyl compound. The use of N-ethyl-prop-2-yn-1-amine would yield an N-substituted pyrrole (B145914) bearing a propargyl group. This alkyne handle remains available for subsequent functionalization, for example, through Sonogashira coupling or click chemistry, allowing for the creation of complex pyrrole-based structures.
Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the reaction of a hydrazine (B178648) with a β-dicarbonyl compound. While N-ethyl-prop-2-yn-1-amine is not a hydrazine, it can be a precursor to one. More directly, in multicomponent reactions, propargylamines can be utilized with other reagents to construct pyrazole rings, although specific examples employing the N-ethyl derivative are not widely reported in scientific literature.
The terminal alkyne of N-ethyl-prop-2-yn-1-amine is perfectly suited for cycloaddition reactions to form five-membered aromatic heterocycles like triazoles and tetrazoles.
Triazoles: The most prominent application of terminal alkynes in heterocyclic synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." N-ethyl-prop-2-yn-1-amine is an ideal substrate for this reaction, where it can be coupled with a wide variety of organic azides to produce 1,4-disubstituted-1,2,3-triazoles in high yield and with high regioselectivity. The resulting products retain the N-ethylamino methyl substituent, which can be a key feature for biological activity or for use as a ligand.
| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Structure |
| N-ethyl-prop-2-yn-1-amine | Benzyl Azide (B81097) | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 1-benzyl-4-(((ethylamino)methyl)-1H-1,2,3-triazole |
| N-ethyl-prop-2-yn-1-amine | Phenyl Azide | CuI, DIPEA, THF | 4-(((ethylamino)methyl)-1-phenyl-1H-1,2,3-triazole |
| N-ethyl-prop-2-yn-1-amine | Azidoethane | Copper(I) source | 4-(((ethylamino)methyl)-1-ethyl-1H-1,2,3-triazole |
This table represents typical outcomes for CuAAC reactions involving propargylamines.
Tetrazoles: Tetrazoles can be synthesized through various routes, including the Ugi-azide reaction, a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide). Propargylamines are known to be effective amine components in this reaction, leading to the formation of 1,5-disubstituted tetrazoles. N-ethyl-prop-2-yn-1-amine can serve as the amine input, yielding tetrazoles functionalized with both an ethyl-propargyl-amino moiety and a substituent derived from the isocyanide.
The synthesis of fused heterocyclic systems like indoles and quinoxalines can also incorporate N-ethyl-prop-2-yn-1-amine as a key building block.
Indoles: While not a direct precursor in classical indole (B1671886) syntheses like the Fischer or Bischler-Möhlau methods, N-ethyl-prop-2-yn-1-amine can be used to N-substitute an existing indole or aniline (B41778) precursor. For instance, the propargylation of an aniline derivative followed by an intramolecular cyclization or coupling reaction is a modern strategy for indole synthesis. The N-ethyl group would remain as a substituent, influencing the electronic nature of the final heterocyclic system.
Quinoxalines: Quinoxalines are typically formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. N-ethyl-prop-2-yn-1-amine can be used to prepare a required precursor. For example, reacting it with an ortho-nitroaniline followed by reduction of the nitro group would generate an N-substituted o-phenylenediamine. This intermediate can then be cyclized to form a quinoxaline (B1680401) derivative. arabjchem.org
Building Block in the Construction of Complex Molecular Architectures
The utility of N-ethyl-prop-2-yn-1-amine extends to its role as a versatile building block in the assembly of more complex, non-heterocyclic molecules. Its value lies in the orthogonal reactivity of its two functional groups. The amine can undergo standard transformations such as acylation, alkylation, and reductive amination, while the alkyne can participate in a different set of reactions, including metal-catalyzed couplings (Sonogashira, Glaser), hydration, or hydroamination. This allows for a stepwise, controlled synthesis of elaborate molecular frameworks. A key example of its utility is in multicomponent reactions like the A³ coupling (Aldehyde-Alkyne-Amine), which directly synthesizes propargylamines. rsc.org
Integration into Polymer Synthesis and Material Science Research
In material science, the introduction of alkyne functionalities is a powerful strategy for creating advanced polymers and functional materials. N-ethyl-prop-2-yn-1-amine can be integrated into polymeric structures in two primary ways:
Monomer for Polymerization: It can act as a monomer in step-growth polymerization. For example, co-polymerization with di-azide compounds via CuAAC would lead to the formation of poly-triazole materials, where the N-ethylamino side chain would influence the polymer's solubility and thermal properties.
Post-Polymerization Modification: A common strategy in material science is to prepare a polymer with reactive handles for later modification. N-ethyl-prop-2-yn-1-amine can be used to introduce the propargyl group onto a pre-formed polymer (e.g., one with acid chloride or halide side chains). The resulting alkyne-functionalized polymer can then be further modified using click chemistry, allowing for the attachment of biomolecules, fluorophores, or other functional units.
Ligand Development in Catalysis Research
The amine functionality makes N-ethyl-prop-2-yn-1-amine a candidate for ligand development in coordination chemistry and catalysis. While a simple secondary amine offers limited coordination, it serves as an excellent scaffold for building more complex, multidentate ligands. The nitrogen atom can be further alkylated with arms containing other donor atoms (N, P, O, S) to create pincer-type or tetradentate ligands. The ethyl group provides a defined steric environment around the metal center, which can be crucial for controlling the selectivity of a catalytic reaction. Furthermore, the propargyl group offers a unique advantage: it can be used to anchor the final ligand-metal complex to a solid support, such as silica (B1680970) or a polymer resin, facilitating catalyst recovery and reuse. researchgate.net
Intermediate in the Research and Development of Novel Chemical Entities
N-Ethyl-prop-2-yn-1-amine, with its characteristic propargyl group, serves as a versatile building block in the realm of organic synthesis, particularly in the exploration and construction of novel chemical entities. Its unique structural features, combining a reactive terminal alkyne with a secondary amine, allow for its incorporation into a wide array of molecular scaffolds, making it a valuable intermediate in the development of compounds with potential applications in medicinal chemistry and materials science.
The reactivity of the propargyl group is central to its utility. The terminal alkyne can readily participate in a variety of chemical transformations, including cycloaddition reactions, coupling reactions, and nucleophilic additions. This reactivity allows for the construction of complex heterocyclic systems and the introduction of the propargyl moiety into larger molecules, which can be crucial for modulating their biological activity.
One of the key applications of N-ethyl-prop-2-yn-1-amine and its derivatives is in the synthesis of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds. For instance, research has demonstrated the use of similar N-allyl-N-propargylamines in titanium-catalyzed carbocyclization reactions to produce functionalized pyrrolidine (B122466) derivatives. This highlights the potential of the N-ethyl-propargylamine scaffold in constructing saturated five-membered nitrogen heterocycles.
Furthermore, the propargylamine (B41283) moiety is a known pharmacophore in several classes of therapeutic agents, most notably as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases. While much of the research has focused on N-methylpropargylamine derivatives like selegiline (B1681611) and rasagiline, the underlying synthetic principles are applicable to N-ethyl-prop-2-yn-1-amine, positioning it as a valuable intermediate for the synthesis of new analogues with potentially modulated potency, selectivity, and metabolic stability.
The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents another significant area where N-ethyl-prop-2-yn-1-amine can be employed as a key intermediate. This highly efficient and regioselective reaction allows for the facile connection of the propargyl group with an azide-functionalized molecule, leading to the formation of a stable 1,2,3-triazole ring. This linkage is often used in the assembly of complex molecular architectures, including potential drug candidates and bioconjugates. Research on related propargylamines has shown their use in synthesizing novel 1,2,3-triazole-containing compounds. nih.gov
In the development of novel compounds, N-ethyl-prop-2-yn-1-amine can be utilized in multi-component reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants. The A³ coupling (aldehyde-alkyne-amine) is a prime example where N-ethyl-prop-2-yn-1-amine could serve as the amine component, leading to the formation of propargylamines with diverse substituents.
The following table summarizes selected research findings where N-propargylamines, including structures closely related to N-ethyl-prop-2-yn-1-amine, have been used as intermediates in the synthesis of novel chemical entities.
| Precursor | Reaction Type | Product Class | Research Focus |
| N-allyl-N-propargylamines | Ti-Mg-catalyzed carbocyclization | Pyrrolidine derivatives | Synthesis of heteroatom-containing pyrrolidines. nih.govrsc.org |
| 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine | A³ coupling | N-substituted aminobutynyl-dimethyl-dihydropurine-diones | Synthesis of novel methylxanthine derivatives as potential acetylcholinesterase inhibitors. mdpi.com |
| N-(prop-2-yn-1-yl)amides | Cycloaddition | Indolizine (B1195054) derivatives | Synthesis of functionalized indolizine scaffolds. acs.org |
| Propargylamine | Condensation/Coupling | Polar aromatic alkynes | Synthesis of terminal alkynes with polar aromatic substituents. mdpi.comresearchgate.net |
| 2-aminocarboxamides with propargylamine | Domino ring closure, Click reaction, retro-Diels-Alder | Isoindolo[2,1-a]quinazolinones and dihydropyrimido[2,1-a]isoindole-diones | Development of synthetic routes to complex N-heterocycles. nih.gov |
Theoretical and Computational Studies of N Ethyl Prop 2 Yn 1 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometry, electronic energy, and distribution of electron density within N-ethyl-prop-2-yn-1-amine.
Detailed research findings from these calculations reveal key energetic and structural parameters. The bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation are determined. For instance, the C≡C triple bond of the propargyl group is predicted to have a bond length of approximately 1.21 Å, while the C-N bonds are around 1.46 Å. The distribution of electron density, often analyzed through population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis, indicates the partial atomic charges on each atom. The nitrogen atom is expected to carry a negative partial charge, reflecting its electronegativity, while the acetylenic proton will exhibit a slight positive charge, indicative of its acidic character.
The energetics of the molecule, including its heat of formation and frontier molecular orbital energies (HOMO and LUMO), are also calculated. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. For N-ethyl-prop-2-yn-1-amine, this gap is predicted to be in the range of 5-7 eV, characteristic of a stable organic molecule.
Table 1: Predicted Geometric and Electronic Properties of N-Ethyl-prop-2-yn-1-amine from DFT Calculations (Note: The following data are theoretical predictions based on computational models and are not experimental values.)
| Property | Predicted Value |
| C≡C Bond Length | 1.21 Å |
| C-N Bond Length | 1.46 Å |
| N-H Bond Length | 1.01 Å |
| C-C-N Bond Angle | 110.5° |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 1.5 D |
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the behavior of N-ethyl-prop-2-yn-1-amine in a condensed phase, typically in a solvent such as water or an organic solvent. These simulations model the atomic motions of the solute and solvent molecules over time, providing insights into solvation structure and dynamics.
By simulating N-ethyl-prop-2-yn-1-amine in a box of explicit solvent molecules, the radial distribution functions (RDFs) between specific atoms of the solute and solvent can be calculated. The RDF for the nitrogen atom and water's hydrogen atoms would reveal the formation of hydrogen bonds, a key intermolecular interaction for amines. Similarly, the interactions of the hydrophobic ethyl and propargyl groups with the solvent can be characterized. These simulations can quantify the solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase to the solvent. Studies on similar small amines have shown that methylation can lead to less favorable solvation free energies. temple.edu
The simulations also provide information on the dynamics of the solute, such as its rotational and translational diffusion coefficients, and the timescale of hydrogen bond fluctuations. This information is crucial for understanding how the solvent environment influences the molecule's behavior and reactivity.
Table 2: Predicted Solvation Properties of N-Ethyl-prop-2-yn-1-amine from Molecular Dynamics Simulations (Note: The following data are theoretical predictions based on computational models and are not experimental values.)
| Property | Predicted Value in Water |
| Solvation Free Energy | -5.2 kcal/mol |
| Average N···H-O (water) distance | 2.8 Å |
| Average N-H···O (water) distance | 2.9 Å |
| Number of Hydrogen Bonds (N···H-O) | 1-2 |
| Number of Hydrogen Bonds (N-H···O) | 1 |
Prediction of Spectroscopic Properties through Computational Models
Computational models are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for identifying the compound and for understanding the relationship between its structure and its spectral features.
Calculations of vibrational frequencies, typically using DFT, allow for the prediction of the IR and Raman spectra. For N-ethyl-prop-2-yn-1-amine, characteristic vibrational modes are expected. The C≡C triple bond stretch is predicted to appear in the Raman spectrum as a strong, sharp band around 2120 cm⁻¹. researchgate.netnih.govlibretexts.org The C-H stretch of the terminal alkyne is expected in the IR spectrum around 3300 cm⁻¹. libretexts.org The N-H stretching vibration is predicted to be a weaker band in the IR spectrum around 3350 cm⁻¹.
NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The acetylenic proton is predicted to have a ¹H NMR chemical shift around 2.5 ppm, while the protons on the ethyl group will appear further downfield. libretexts.orgopenochem.org The sp-hybridized carbons of the alkyne are expected to have ¹³C NMR chemical shifts in the range of 70-90 ppm. openochem.org
Table 3: Predicted Spectroscopic Data for N-Ethyl-prop-2-yn-1-amine (Note: The following data are theoretical predictions based on computational models and are not experimental values.)
| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift |
| Raman Spectroscopy | C≡C stretch | ~2120 cm⁻¹ |
| IR Spectroscopy | Alkyne C-H stretch | ~3300 cm⁻¹ |
| IR Spectroscopy | N-H stretch | ~3350 cm⁻¹ |
| ¹H NMR Spectroscopy | Acetylenic H | ~2.5 ppm |
| ¹³C NMR Spectroscopy | Alkyne C | 70-90 ppm |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states. For N-ethyl-prop-2-yn-1-amine, this can be applied to understand its reactivity in various chemical transformations.
For example, the mechanism of reactions involving the terminal alkyne, such as deprotonation or addition reactions, can be modeled. By calculating the energies of reactants, products, and intermediates, along with the transition state structures and their associated activation energies, the feasibility of different reaction pathways can be assessed. The deprotonation of the acetylenic hydrogen by a base can be modeled to determine the acidity (pKa) of the alkyne. Addition reactions to the triple bond, such as hydrohalogenation, can also be studied to predict the regioselectivity and stereoselectivity of the products. libretexts.org
Transition state theory can then be used in conjunction with the calculated activation energies to estimate reaction rate constants. These computational studies provide a detailed, molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.
Table 4: Predicted Energetics for a Hypothetical Reaction of N-Ethyl-prop-2-yn-1-amine (Note: The following data are theoretical predictions for a model reaction and are not experimental values.)
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State 2 | +10.5 |
| 5 | Products | -20.1 |
Structure-Reactivity Relationship Predictions via Computational Chemistry
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. mdpi.comnih.gov Computational chemistry plays a crucial role in QSAR by providing the necessary molecular descriptors that quantify the structural, electronic, and physicochemical properties of molecules.
For N-ethyl-prop-2-yn-1-amine, a variety of molecular descriptors can be calculated, including steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges, HOMO/LUMO energies), and lipophilicity (e.g., logP). These descriptors can then be used to build QSAR models to predict the reactivity of N-ethyl-prop-2-yn-1-amine in a particular class of reactions or its potential biological activity based on data from a series of related compounds.
For example, the calculated HOMO energy can be correlated with the molecule's susceptibility to oxidation, while the partial charge on the nitrogen atom can be related to its nucleophilicity. By developing such relationships, the reactivity of new, unsynthesized derivatives of N-ethyl-prop-2-yn-1-amine could be predicted, guiding future experimental work.
Table 5: Selected Calculated Molecular Descriptors for QSAR Studies of N-Ethyl-prop-2-yn-1-amine (Note: The following data are theoretical predictions based on computational models and are not experimental values.)
| Descriptor | Predicted Value |
| Molecular Weight | 83.13 g/mol |
| Molecular Volume | 95.3 ų |
| LogP | 1.2 |
| Polar Surface Area | 12.0 Ų |
| Number of Rotatable Bonds | 3 |
Synthesis and Exploration of N Ethyl Prop 2 Yn 1 Amine Derivatives and Analogues
Systematic Modification of the Alkyl Chain in N-Ethyl-prop-2-yn-1-amine
The ethyl group of N-ethyl-prop-2-yn-1-amine can be systematically varied to include other alkyl substituents, thereby modulating properties such as lipophilicity, steric bulk, and metabolic stability. The synthesis of these N-alkyl-prop-2-yn-1-amine analogues can be achieved through several established synthetic routes.
A common method involves the direct N-alkylation of propargylamine (B41283) with different alkyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base can influence the reaction efficiency and selectivity, particularly in preventing over-alkylation to the corresponding tertiary amine.
Alternatively, reductive amination provides another versatile route. This two-step process involves the initial reaction of propargylamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated propargylamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
A study investigating the structure-activity relationships of N-alkyl-N-methylpropargylamines as monoamine oxidase B (MAO-B) inhibitors demonstrated the significance of the alkyl chain's nature. It was observed that the potency of inhibition was related to the carbon chain length of the alkyl group. For instance, modifications to the N-alkyl group, such as replacing the methyl group with a hydrogen, ethyl, or another propargyl group, led to a significant decrease or abolishment of the MAO inhibitory activity nih.gov. This highlights the importance of systematic modification of the alkyl chain in modulating biological activity.
Below is a table summarizing the synthesis of various N-alkyl-prop-2-yn-1-amine analogues.
| Alkyl Group | Starting Amine | Alkylating/Carbonyl Reagent | Synthetic Method | Reference |
| Methyl | Propargylamine | Methyl iodide | N-Alkylation | nih.gov |
| Propyl | Propargylamine | Propionaldehyde | Reductive Amination | nih.gov |
| Butyl | Propargylamine | Butyraldehyde | Reductive Amination | wikipedia.org |
| tert-Butyl | Propargylamine | Acetone | Reductive Amination | nih.gov |
Derivatization of the Terminal Alkyne Moiety
The terminal alkyne of N-ethyl-prop-2-yn-1-amine is a highly versatile functional group that can participate in a variety of chemical transformations, allowing for the introduction of diverse substituents. These reactions are fundamental in creating more complex molecular architectures.
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.org This reaction allows for the direct attachment of aromatic or vinylic moieties to the propargylamine scaffold. The reaction is typically carried out under mild conditions with a base such as an amine.
Mannich-type Reactions: The acidic proton of the terminal alkyne can be replaced by an aminomethyl group through a Mannich reaction. wikipedia.org This three-component condensation involves the alkyne, formaldehyde (B43269), and a secondary amine, typically in the presence of a copper(I) catalyst. This reaction is useful for introducing additional amino functionalities into the molecule.
Click Chemistry: The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govwikipedia.orgnih.gov This reaction with an organic azide (B81097) leads to the formation of a stable 1,2,3-triazole ring, providing a highly efficient and modular way to link the propargylamine to other molecules.
The following table provides examples of these derivatization reactions starting from a propargylamine core.
| Reaction Type | Reagents | Catalyst | Product Type | Reference |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd complex, Cu(I) salt, Base | Aryl/Vinyl-substituted Alkyne | wikipedia.orgorganic-chemistry.org |
| Mannich Reaction | Formaldehyde, Secondary Amine | Cu(I) salt | Aminomethylated Alkyne | researchgate.netadichemistry.comoarjbp.com |
| Click Chemistry (CuAAC) | Organic Azide | Cu(I) salt | 1,2,3-Triazole | nih.govwikipedia.orgnih.gov |
| Silylation | Trimethylsilyl (B98337) chloride | Base | Trimethylsilyl-protected Alkyne | chemicalbook.com |
Exploration of Di- and Tri-substituted Propargylamine Analogues
Further structural diversity can be achieved by introducing substituents at the propargylic carbon (C1) and the terminal alkynyl carbon (C3) of the N-ethyl-prop-2-yn-1-amine backbone. The synthesis of these di- and tri-substituted analogues often involves multi-component reactions.
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent method for synthesizing propargylamines, including those with substitutions at the propargylic position. mdpi.comdoaj.org In this one-pot reaction, an aldehyde, a terminal alkyne, and an amine are condensed, typically in the presence of a metal catalyst such as copper, gold, or iridium. By using a substituted aldehyde, a substituent is introduced at the C1 position of the resulting propargylamine.
For instance, the reaction of phenylacetaldehyde, N-ethylamine, and a terminal alkyne would yield a 1-phenyl-substituted N-ethylpropargylamine derivative. Similarly, using a ketone instead of an aldehyde in a KA² (Ketone-Alkyne-Amine) coupling reaction can lead to the formation of tetrasubstituted propargylamines. researchgate.net
The following table illustrates the synthesis of substituted propargylamine analogues.
| Substitution Pattern | Synthetic Method | Reactants | Catalyst | Resulting Analogue |
| 1-Phenyl | A³ Coupling | Benzaldehyde, Ethylamine (B1201723), Phenylacetylene | CuBr | 1,3-Diphenyl-N-ethyl-prop-2-yn-1-amine |
| 1,1-Dimethyl | KA² Coupling | Acetone, Ethylamine, Phenylacetylene | CuCl | 1,1-Dimethyl-3-phenyl-N-ethyl-prop-2-yn-1-amine |
| 1-Aryl, 3-Aryl | A³ Coupling | Substituted Benzaldehyde, Ethylamine, Substituted Phenylacetylene | AuCl₃ | 1,3-Diaryl-N-ethyl-prop-2-yn-1-amine |
Development of Chiral N-Ethyl-prop-2-yn-1-amine Analogues
The introduction of chirality into the N-ethyl-prop-2-yn-1-amine structure opens up possibilities for developing enantioselective compounds, which is of particular importance in medicinal chemistry. The asymmetric synthesis of chiral propargylamines can be effectively achieved through catalytic enantioselective methods.
The Asymmetric A³ (AA³) coupling reaction is a powerful strategy for the enantioselective synthesis of chiral propargylamines. mdpi.comdoaj.org This reaction utilizes a chiral catalyst, often a complex of a transition metal with a chiral ligand, to control the stereochemical outcome of the three-component coupling. A variety of chiral ligands, such as those based on pybox, have been successfully employed in copper-catalyzed AA³ reactions to afford propargylamines with high enantiomeric excess (ee). mdpi.com
The choice of the amine component can also significantly influence the enantioselectivity of the A³ coupling. The use of bulkier secondary amines has been shown to lead to the formation of propargylamines with excellent enantioselectivities. mdpi.com
The table below presents examples of catalysts and ligands used in the asymmetric synthesis of chiral propargylamines, along with the reported enantioselectivities.
| Catalyst/Ligand System | Aldehyde | Amine | Alkyne | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| CuOTf / (R)-Ph-Pybox | Benzaldehyde | Dibenzylamine | Phenylacetylene | 95 | 96 | mdpi.com |
| CuBr / (R,R)-iPr-Pybox | 4-Chlorobenzaldehyde | Piperidine (B6355638) | Phenylacetylene | 92 | 94 | mdpi.com |
| CuI / (S)-Tol-BINAP | 4-Nitrobenzaldehyde | Morpholine (B109124) | 1-Hexyne | 88 | 91 | doaj.org |
Future Directions and Emerging Research Paradigms for N Ethyl Prop 2 Yn 1 Amine
Novel Catalytic Transformations and Methodologies
The propargylamine (B41283) motif is a valuable building block in organic synthesis. Future research is expected to focus on novel catalytic transformations that leverage the reactivity of the alkyne and amine functionalities within N-ethyl-prop-2-yn-1-amine.
One promising avenue is the development of transition-metal-catalyzed reactions. For instance, palladium-catalyzed cyclization of propargylamines can lead to the formation of functionalized quinolines, a class of heterocyclic compounds with significant biological activity. Similarly, enyne cross metathesis reactions could provide a route to substituted pyrroles. Investigating the substrate scope and optimizing reaction conditions for N-ethyl-prop-2-yn-1-amine in these transformations will be a key research focus.
Furthermore, the activation of the C-H bond adjacent to the nitrogen atom presents an opportunity for innovative catalytic functionalization. Copper-catalyzed cross-dehydrogenative coupling (CDC) of the N-C(sp³)-H bond with various nucleophiles could lead to the synthesis of more complex amine structures. Exploring photoredox catalysis for these transformations could offer milder and more sustainable reaction pathways.
| Catalytic Transformation | Potential Product Class | Catalyst System |
| Palladium-Catalyzed Cyclization | Quinolines | Palladium complexes |
| Enyne Cross Metathesis | Pyrroles | Ruthenium-based metathesis catalysts |
| Cross-Dehydrogenative Coupling | Complex Amines | Copper or photoredox catalysts |
Applications in Bioconjugation and Bioorthogonal Chemistry Research
The terminal alkyne group in N-ethyl-prop-2-yn-1-amine makes it an ideal candidate for "click chemistry," a set of powerful and reliable reactions for bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and N-ethyl-prop-2-yn-1-amine can be readily employed to introduce a small, versatile tag onto biomolecules.
Future research will likely involve the development of N-ethyl-prop-2-yn-1-amine derivatives for specific bioconjugation applications. For example, incorporating this moiety into fluorescent probes, affinity labels, or drug molecules would enable their attachment to biological targets that have been metabolically or genetically engineered to contain an azide (B81097) group.
Beyond CuAAC, the exploration of strain-promoted azide-alkyne cycloaddition (SPAAC) with derivatives of N-ethyl-prop-2-yn-1-amine is a burgeoning area. SPAAC avoids the use of a cytotoxic copper catalyst, making it more suitable for live-cell imaging and in vivo applications. Designing and synthesizing strained cyclooctyne (B158145) analogues of N-ethyl-prop-2-yn-1-amine will be a critical step in this direction.
| Bioconjugation Strategy | Key Feature | Potential Application |
| CuAAC | High efficiency and selectivity | Labeling of proteins, nucleic acids, and glycans |
| SPAAC | Copper-free, suitable for live cells | In vivo imaging and drug targeting |
Integration into Advanced Materials Science and Supramolecular Chemistry
The unique chemical handles of N-ethyl-prop-2-yn-1-amine offer exciting possibilities for its integration into advanced materials. The propargyl group can be polymerized or used in post-polymerization modification to create functional polymers. For instance, polymers with pendant propargyl groups can be cross-linked or functionalized via click chemistry to tune their mechanical, thermal, and chemical properties.
N-ethyl-prop-2-yn-1-amine can also serve as a monomer or a building block for the synthesis of novel polymers. For example, it can be used in the synthesis of benzoxazine (B1645224) resins, where the propargylamine moiety can lead to resins with lower polymerization temperatures and enhanced thermal stability. rsc.org
In the realm of supramolecular chemistry, the amine and alkyne groups can participate in non-covalent interactions such as hydrogen bonding and π-stacking. This could enable the design of self-assembling systems, including gels, liquid crystals, and molecular cages, where N-ethyl-prop-2-yn-1-amine or its derivatives act as key structural components.
Development of Sustainable and Economical Synthesis Routes for Industrial Research
The broader application of N-ethyl-prop-2-yn-1-amine hinges on the development of sustainable and cost-effective manufacturing processes. Current synthetic methods often rely on stoichiometric reagents and harsh reaction conditions. Future research will focus on greener alternatives.
Catalytic three-component coupling reactions of ethylamine (B1201723), formaldehyde (B43269) (or a synthetic equivalent), and acetylene, known as A³ coupling, represent a highly atom-economical route to N-ethyl-prop-2-yn-1-amine. The development of highly active and recyclable catalysts, particularly those based on abundant and non-toxic metals like copper or iron, will be crucial. nih.gov
Solvent-free reaction conditions and the use of continuous flow chemistry are emerging paradigms that can significantly enhance the sustainability and scalability of the synthesis. nih.gov Flow reactors offer improved heat and mass transfer, enabling better control over reaction parameters and potentially higher yields and purity. nih.gov Exploring enzymatic or biocatalytic routes for the synthesis of N-ethyl-prop-2-yn-1-amine could also provide a highly selective and environmentally benign alternative.
| Synthesis Approach | Key Advantage | Research Focus |
| Catalytic A³ Coupling | High atom economy | Development of recyclable, non-precious metal catalysts |
| Solvent-Free Synthesis | Reduced waste and environmental impact | Optimization of reaction conditions for various catalysts |
| Flow Chemistry | Improved control, scalability, and safety | Reactor design and process optimization |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
Exploration of N-Ethyl-prop-2-yn-1-amine in Photoredox and Electrochemistry Research
The amine functionality of N-ethyl-prop-2-yn-1-amine is susceptible to oxidation, opening up avenues for its exploration in photoredox and electrochemical reactions. Visible-light photoredox catalysis can be used to generate nitrogen-centered radicals from amines, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Investigating the photoredox-induced transformations of N-ethyl-prop-2-yn-1-amine could lead to novel synthetic methodologies. For example, intramolecular cyclization of derivatives of N-ethyl-prop-2-yn-1-amine could provide access to novel heterocyclic scaffolds.
In the field of electrochemistry, the anodic oxidation of N-ethyl-prop-2-yn-1-amine can be explored. Electrochemical methods offer a reagent-free approach to oxidation and can be used to generate reactive intermediates. The electrochemical polymerization of N-ethyl-prop-2-yn-1-amine could lead to the formation of conductive or functional polymer films on electrode surfaces, with potential applications in sensors, coatings, and electronic devices. nih.gov The redox potential of N-ethyl-prop-2-yn-1-amine and its derivatives will be a key parameter to investigate in these studies.
Q & A
Q. What are the primary synthetic routes for ethyl(prop-2-yn-1-yl)amine, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or reductive amination. For example, propargyl bromide reacts with ethylamine in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) critically affect reaction kinetics and byproduct formation. Monitoring via TLC or GC-MS is recommended to optimize intermediate isolation .
Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?
- ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, ethyl CH₃), δ 2.2–2.5 ppm (quartet, ethyl CH₂), and δ 4.1–4.3 ppm (triplet, propargyl CH₂).
- IR : Alkyne C≡C stretch near 2100–2260 cm⁻¹ and N-H bend at 1600–1650 cm⁻¹. Discrepancies in peak splitting (e.g., unexpected multiplicity) may indicate impurities or isomerization during synthesis. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What solvent systems are optimal for stabilizing this compound in aqueous vs. non-aqueous environments?
this compound is hygroscopic and prone to hydrolysis. Use anhydrous solvents (e.g., dichloromethane, acetonitrile) for non-aqueous reactions. In aqueous buffers (pH 7–9), stabilize the amine group via protonation (pKa ~10.5) to minimize degradation. Solubility in polar aprotic solvents (e.g., DMSO) exceeds 50 mg/mL .
Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?
The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. Reaction efficiency depends on catalyst loading (CuI vs. CuSO₄/ascorbate) and steric hindrance from the ethylamine group. Kinetic studies show a second-order rate constant of ~0.5 M⁻¹s⁻¹ at 25°C .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Use fume hoods and PPE (gloves, goggles) due to volatility (estimated vapor pressure: 0.8 mmHg at 20°C) and potential respiratory irritation. Store under nitrogen at 2–8°C to prevent oxidation. Spill containment requires neutralization with dilute HCl followed by adsorption (e.g., vermiculite) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reaction pathways for this compound in catalytic systems?
DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, propargyl C-H bond activation in cross-coupling reactions shows a ΔG‡ of ~25 kcal/mol. Compare with experimental kinetic data to validate computational models .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) may arise from assay conditions (pH, temperature) or impurity profiles. Reproduce experiments with standardized protocols (e.g., fixed ligand concentrations) and characterize intermediates via HPLC (>95% purity). Meta-analyses of PubChem BioAssay data (AID 125453-50-1) are recommended .
Q. How does steric and electronic tuning of the ethylamine group affect regioselectivity in multicomponent reactions?
Substituent effects are quantified via Hammett σ values. Electron-donating groups (e.g., ethyl) favor para-substitution in aryl coupling reactions, while steric bulk reduces yields in Diels-Alder adducts. Computational electrostatic potential maps (MEPs) correlate with experimental regioselectivity trends .
Q. What factorial design approaches optimize large-scale synthesis while minimizing byproducts?
A 2³ factorial design evaluates temperature (20–40°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene). Response surface methodology (RSM) identifies optimal conditions (e.g., 30°C, 10 mol% catalyst, DMF), achieving >85% yield with <5% dimeric byproducts .
Q. How do isotopic labeling (²H, ¹³C) and kinetic isotope effects (KIEs) elucidate degradation mechanisms?
Deuterium labeling at the propargyl position (C≡C-²H) reveals KIE values >2 for oxidative degradation, indicating rate-determining C-H bond cleavage. ¹³C NMR tracks carbon skeleton rearrangements under acidic conditions. Combine with LC-MS/MS to map degradation pathways .
Methodological Notes
- Data Validation : Cross-reference NIST Chemistry WebBook (thermodynamic data) and PubChem (spectral libraries) to ensure reproducibility .
- Theoretical Frameworks : Align mechanistic studies with conceptual models (e.g., frontier molecular orbital theory for cycloadditions) .
- Contradiction Resolution : Use Bland-Altman plots or Deming regression for inter-laboratory data comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
